molecular formula C17H20N2O4 B10866531 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B10866531
M. Wt: 316.35 g/mol
InChI Key: FBCGTHGZPIOVOG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a methyl group at the para position and the other with three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3,4,5-trimethoxyaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

4-methylphenyl isocyanate+3,4,5-trimethoxyanilineN-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea\text{4-methylphenyl isocyanate} + \text{3,4,5-trimethoxyaniline} \rightarrow \text{N-(4-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea} 4-methylphenyl isocyanate+3,4,5-trimethoxyaniline→N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methoxy groups can enhance its binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the compound-target complex.

Comparison with Similar Compounds

N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea can be compared with other urea derivatives such as:

    N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea: Lacks the methyl group, which may affect its binding properties and reactivity.

    N-(4-methylphenyl)-N’-(3,4-dimethoxyphenyl)urea: Has fewer methoxy groups, potentially altering its chemical and biological activity.

    N-(4-methylphenyl)-N’-(3,5-dimethoxyphenyl)urea: Different positioning of methoxy groups can influence its interaction with molecular targets.

The uniqueness of N-(4-methylphenyl)-N’-(3,4,5-trimethoxyphenyl)urea lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O4/c1-11-5-7-12(8-6-11)18-17(20)19-13-9-14(21-2)16(23-4)15(10-13)22-3/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

FBCGTHGZPIOVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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